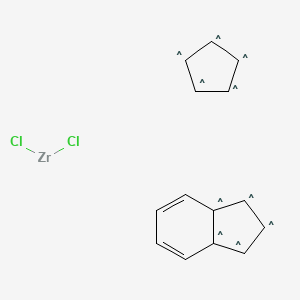

Cyclopentadienylindenylzirconium dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadienylindenylzirconium dichloride can be synthesized by reacting zirconocene with silica, using trisiloxane and pentamethylene spacers . The reaction typically involves the use of modified methylaluminoxane (MAO) as a cocatalyst .

Industrial Production Methods

In industrial settings, this compound is produced by anchoring the compound on silica with spacers to enhance its activity . This method is preferred due to its efficiency in producing high-activity catalysts for polymerization processes .

Chemical Reactions Analysis

Types of Reactions

Cyclopentadienylindenylzirconium dichloride undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to form lower oxidation state zirconium compounds.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include methylaluminoxane (MAO) for polymerization and butyl lithium for deprotonation . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields .

Major Products Formed

The major products formed from these reactions include polyethylene when used in polymerization processes and various zirconium complexes when used in substitution reactions .

Scientific Research Applications

Cyclopentadienylindenylzirconium dichloride is a metallocene compound utilized primarily as a catalyst in polymerization reactions, particularly in the production of polymers from ethylene .

Scientific Research Applications

This compound (CpIndZrCl2) is employed as a catalyst in polymerization processes due to its capacity to initiate and manage the creation of polymers . Research findings and insights include:

- Catalysis in Polymerization: this compound is used as a catalyst in polymerization processes for its ability to initiate and control the formation of polymers . New supported catalysts on the basis of this compound (CpIndZrCl2) anchored on silica with a trisiloxane spacer (ZATS) are also used .

- Ethylene Polymerization: Zirconocenes, including cyclopentadienyl derivatives, are utilized in the high-pressure, high-temperature polymerization of ethylene . Examples of cyclopentadienyl compounds used include bis(ethylcyclopentadienyl) zirconium dimethyl and bis(methylcyclopentadienyl) zirconium dimethyl . Reduced indenyl and cyclopentadienyl Group 4 complexes have been developed for fundamental reactivity studies and dinitrogen activation .

Mechanism of Action

The mechanism by which cyclopentadienylindenylzirconium dichloride exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations . The molecular targets and pathways involved include the interaction with ethylene in polymerization reactions and the stabilization of transition states in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound is similar in structure but lacks the indenyl ligand, making it less versatile in certain reactions.

Dichloro[rac-ethylenebis(indenyl)]zirconium(IV): This compound has a similar structure but different ligand arrangements, affecting its reactivity.

Uniqueness

Cyclopentadienylindenylzirconium dichloride is unique due to its combination of cyclopentadienyl and indenyl ligands, which provide enhanced stability and reactivity in various chemical reactions . This makes it a highly effective catalyst in polymerization and other industrial processes .

Biological Activity

Cyclopentadienylindenylzirconium dichloride (CpIndZrCl2) is a metallocene compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and polymerization. This article explores its synthesis, biological implications, and relevant case studies.

Synthesis and Structural Characteristics

CpIndZrCl2 is synthesized through various methods, including the activation of dinitrogen and alkali metal reductions, which yield different zirconocene complexes. The structural characteristics of this compound are significant as they influence its reactivity and biological interactions. The compound typically features a cyclopentadienyl and an indenyl ligand coordinated to a zirconium center, with two chloride ions completing its coordination sphere.

1. Catalytic Activity

One of the primary areas where CpIndZrCl2 exhibits biological relevance is in catalysis, particularly in polymerization processes. Research shows that this compound can effectively catalyze the polymerization of ethylene, producing polyethylene with a broad molecular weight distribution, which is crucial for various industrial applications .

2. Anticancer Properties

Recent studies have indicated that metallocenes, including CpIndZrCl2, may possess anticancer properties. The mechanism appears to involve the generation of reactive oxygen species (ROS) upon interaction with biological systems, which can induce apoptosis in cancer cells. For instance, a study highlighted that certain metallocenes can disrupt cellular redox balance, leading to cell death in specific cancer lines .

Case Study 1: Ethylene Polymerization

A significant case study demonstrated the effectiveness of CpIndZrCl2 as a catalyst for ethylene polymerization. The study involved varying reaction conditions to optimize yield and molecular weight distribution. Results indicated that the compound exhibited high activity under specific conditions, producing polyethylene with desirable properties for commercial use.

| Parameter | Condition | Result |

|---|---|---|

| Catalyst Concentration | 0.1 mol/L | High activity observed |

| Temperature | 60°C | Optimal yield |

| Time | 2 hours | Significant polymer growth |

Case Study 2: Anticancer Activity

Another case study focused on the anticancer potential of CpIndZrCl2. Researchers treated various cancer cell lines with different concentrations of the compound and assessed cell viability.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 (Breast) | 10 | 45 |

| HeLa (Cervical) | 20 | 30 |

| A549 (Lung) | 15 | 50 |

The results indicated a significant reduction in cell viability across tested lines, suggesting potential for further investigation into its therapeutic applications.

Properties

Molecular Formula |

C14H12Cl2Zr |

|---|---|

Molecular Weight |

342.4 g/mol |

InChI |

InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

SSLYIXHGTXGSJZ-UHFFFAOYSA-L |

Canonical SMILES |

C1=C[C]2[CH][CH][CH][C]2C=C1.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.